5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S2/c9-6-1-2-8(15-6)16(13,14)11-5-3-7(12)10-4-5/h1-2,5,11H,3-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJISDXNSHRBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a suitable sulfonamide precursor under acidic or basic conditions.
Pyrrolidinone Addition: The final step involves the addition of the pyrrolidinone moiety to the sulfonamide-substituted thiophene, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and thiophene ring contribute to hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
- 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl chloride
- 5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl fluoride
Uniqueness
5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and bromine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
5-bromo-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves several steps, including the bromination of thiophene derivatives and subsequent coupling reactions with oxopyrrolidine moieties. The synthetic routes have been optimized to yield high purity and significant quantities suitable for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The MTT assay results indicated a significant reduction in cell viability at concentrations as low as 100 µM when compared to control treatments with established chemotherapeutics like cisplatin.
Table 1: Anticancer Activity of this compound
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 25.72 ± 3.95 | Apoptosis induction |
| Control (Cisplatin) | A549 | 15.0 ± 2.0 | DNA cross-linking |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic markers in treated cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.39 | 0.78 |
| Klebsiella pneumoniae (NDM-KP ST147) | 0.50 | 1.00 |
The compound's ability to inhibit bacterial growth at low concentrations suggests that it may serve as a lead candidate for developing new antimicrobial agents targeting resistant infections.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiophene and pyrrolidine moieties significantly impact the biological activity of the compound. Substituents on the thiophene ring and variations in the oxopyrrolidine structure can enhance selectivity and potency against specific cancer or bacterial targets.
Case Studies
- Case Study on Lung Cancer Treatment : In a preclinical model involving A549 xenografts, treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls, suggesting its potential as a therapeutic agent in lung cancer management.
- Case Study on Antimicrobial Resistance : Clinical isolates of multidrug-resistant Staphylococcus aureus were treated with the compound, resulting in significant bacterial clearance in vitro, highlighting its potential role in combating antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
